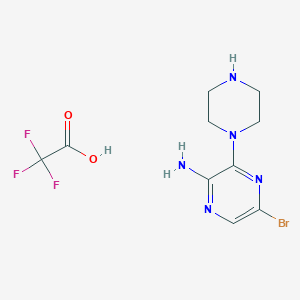

5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate

説明

5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate is a pyrazine-derived compound featuring a bromine substituent at position 5 and a piperazine group at position 3, with a trifluoroacetate counterion. It is listed as a commercial product by Aladdin Scientific (), suggesting its utility as a pharmaceutical intermediate or research chemical.

The compound’s structure combines a pyrazin-2-amine core with pharmacologically relevant groups:

- Bromine at position 5: Enables further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions).

- Piperazin-1-yl at position 3: Enhances hydrogen-bonding capacity and solubility, a common motif in bioactive molecules.

- Trifluoroacetate counterion: Stabilizes the amine group via salt formation.

特性

IUPAC Name |

5-bromo-3-piperazin-1-ylpyrazin-2-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN5.C2HF3O2/c9-6-5-12-7(10)8(13-6)14-3-1-11-2-4-14;3-2(4,5)1(6)7/h5,11H,1-4H2,(H2,10,12);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXDNSSIJVCODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CN=C2N)Br.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrF3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate typically involves the reaction of 5-bromo-3-(piperazin-1-yl)pyrazin-2-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

化学反応の分析

5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate is primarily investigated for its potential as a therapeutic agent. Its piperazine moiety is known for enhancing the pharmacokinetic properties of drug candidates.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrazine compounds exhibit anticancer properties. A study published in Journal of Medicinal Chemistry explored the efficacy of similar compounds against various cancer cell lines, demonstrating that modifications to the pyrazine core can significantly enhance cytotoxicity .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. It may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study: Antidepressant Effects

In an experimental model for depression, compounds similar to 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine were shown to exhibit antidepressant-like effects in rodents. This suggests that further exploration into its mechanism could reveal novel treatments for mood disorders .

Material Science

Beyond its biological applications, this compound can also be utilized in material science for developing new polymers or coatings due to its unique structural attributes.

Data Table: Comparison with Other Compounds

| Compound Name | Application Area | Notable Properties |

|---|---|---|

| 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine | Medicinal Chemistry | Anticancer activity |

| 5-Bromo-pyrazine derivatives | Neuropharmacology | Potential antidepressant effects |

| Trifluoroacetate derivatives | Material Science | Enhanced stability and reactivity |

Synthesis and Derivatives

The synthesis of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate involves straightforward chemical reactions that can be modified to produce various derivatives with tailored properties for specific applications.

Synthesis Pathway Overview

- Starting Materials : Piperazine and brominated pyrazine.

- Reagents : Trifluoroacetic acid.

- Reaction Conditions : Standard laboratory conditions (temperature and pressure).

- Yield Optimization : Adjusting reaction times and concentrations.

作用機序

The mechanism of action of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with related molecules:

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound | Pyrazin-2-amine | 5-Bromo, 3-(piperazin-1-yl) | C₈H₁₁BrN₆·C₂F₃O₂ | ~384.02* | Bromine, piperazine, trifluoroacetate |

| 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine | Pyrazin-2-amine | 5-Bromo, 3-(trifluoroethoxy) | C₆H₅BrF₃N₃O | 272.02 | Bromine, trifluoroethoxy |

| 4-(5-Bromo-3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester | Pyridin-2-yl | 5-Bromo, 3-(trifluoromethyl), piperazine ester | C₁₃H₁₅BrF₃N₃O₂ | 382.18 | Bromine, trifluoromethyl, piperazine ester |

*Calculated based on molecular components.

Key Observations:

Core Heterocycle: The target compound uses a pyrazin-2-amine core (), whereas the compound in employs a pyridin-2-yl scaffold. The trifluoroethoxy-substituted pyrazine () shares the same core as the target compound but lacks the piperazine group .

Substituent Effects :

- Bromine : Present in all three compounds, enabling cross-coupling reactions.

- Piperazine vs. Trifluoroethoxy : The piperazine group in the target compound offers hydrogen-bonding sites and basicity, whereas the trifluoroethoxy group () is electron-withdrawing and lipophilic .

- Trifluoroacetate vs. Ester : The trifluoroacetate counterion stabilizes the amine, while the ester in ’s compound may act as a prodrug moiety, hydrolyzing in vivo to release piperazine .

生物活性

5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate (CAS No. 1620569-21-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on anticancer effects, mechanisms of action, and relevant studies.

The molecular formula of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate is , with a molecular weight of approximately 372.14 g/mol. The trifluoroacetate moiety enhances its solubility and stability in biological systems, making it a candidate for pharmacological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives, including 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate. This compound has been evaluated for its effects on tumor growth and angiogenesis.

- Inhibition of Angiogenesis : The compound demonstrated significant activity in inhibiting blood vessel formation in tumor tissues through assays such as the shell-less chick chorioallantoic membrane (CAM) assay. This suggests that it may interfere with the vascularization necessary for tumor growth .

- Enzyme Inhibition : Computational docking studies revealed that the compound could effectively bind to matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in tumor invasion and metastasis. The binding energies were reported as −9.0 kcal/mol and −7.8 kcal/mol respectively, indicating strong interactions .

Research Findings

A comprehensive review of literature reveals various studies that have investigated the biological activities of pyrazine derivatives:

Case Studies

- Antitumor Efficacy : In a study involving several pyrazine derivatives, 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine was highlighted for its promising antitumor activity when modified with a urea moiety, which improved its antiproliferative effects against cancer cell lines .

- Kinetic Studies : Kinetic assays were performed to determine the inhibitory effects on tyrosinase activity, revealing that certain concentrations of the compound acted as competitive inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。